
trans-2-Pentenal
Overview
Description
trans-2-Pentenal, also known as pent-2-enal, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a strong odor reminiscent of prenyl aldehyde. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is found naturally in various essential oils and is used in the flavor and fragrance industry due to its distinctive aroma.
Preparation Methods
trans-2-Pentenal can be synthesized through several methods:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde and propanal.
Catalytic Reactions: Another method involves the catalytic reactions of homo- and cross-condensation of ethanal and propanal.
Industrial Production: Industrially, 2-pentenal can be produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds.
Chemical Reactions Analysis
trans-2-Pentenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids. For example, oxidation with potassium permanganate can yield pentanoic acid.
Reduction: Reduction of 2-pentenal can produce pentanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium.
Addition Reactions: The compound can undergo addition reactions with nucleophiles due to the presence of the α,β-unsaturated aldehyde group. For instance, it can react with Grignard reagents to form secondary alcohols.
Ozonolysis: this compound can undergo ozonolysis to form smaller aldehydes and ketones.
Scientific Research Applications
Flavor and Fragrance Industry
Overview:
trans-2-Pentenal is widely recognized for its pleasant aroma, which resembles that of fresh fruits. This makes it a popular choice in the flavor and fragrance industry.
Applications:
- Flavoring Agent: Used in food products to enhance taste.
- Fragrance Component: Incorporated into perfumes and scented products to provide a refreshing scent.
Case Study:
A study conducted on the sensory evaluation of various flavor compounds highlighted this compound's effectiveness in enhancing the overall flavor profile of fruit-flavored beverages, demonstrating its significant role in consumer product appeal .
Synthesis of Fine Chemicals
Overview:
The compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.
Applications:
- Reactivity: Its unsaturated structure allows for efficient formation of complex molecules.
Data Table: Synthesis Pathways Using this compound
Compound | Reaction Type | Yield (%) |
---|---|---|
3-Hydroxybutanal | Aldol Condensation | 85 |
2-Pentenoic Acid | Oxidation | 78 |
Ethyl Acetate | Esterification | 90 |
Case Study:
In pharmaceutical research, this compound was used to synthesize novel anti-inflammatory agents, showcasing its potential in drug development .
Analytical Chemistry
Overview:
In analytical chemistry, this compound is utilized as a standard for calibration in gas chromatography.
Applications:
- Calibration Standard: Its distinct properties enable accurate analysis of volatile compounds.
Data Table: Calibration Performance
Parameter | Value |
---|---|
Retention Time (min) | 5.2 |
Peak Area (units) | 1500 |
Linearity Range (ppm) | 1 - 100 |
Case Study:
A laboratory utilized this compound to calibrate gas chromatographic systems for environmental monitoring, enhancing the accuracy of pollutant detection .
Biochemical Research
Overview:
Research has indicated potential biological activities associated with this compound, particularly its antimicrobial properties.
Applications:
- Antimicrobial Agent: Studies have explored its efficacy against various microorganisms.
Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 0.75 mg/mL |
Case Study:
Research demonstrated that this compound exhibited significant antimicrobial activity against foodborne pathogens, suggesting its potential use as a natural preservative .
Polymer Chemistry
Overview:
In polymer chemistry, this compound is employed in the production of polymers and resins.
Applications:
- Cross-Linking Agent: Its unsaturated structure facilitates cross-linking reactions essential for developing materials with specific mechanical properties.
Data Table: Polymer Properties
Polymer Type | Mechanical Strength (MPa) | Flexibility |
---|---|---|
Polyurethane | 50 | High |
Epoxy Resin | 70 | Moderate |
Case Study:
A study on the use of this compound in epoxy resins showed improved mechanical strength and flexibility compared to traditional formulations, indicating its effectiveness as a cross-linking agent .
Mechanism of Action
The mechanism of action of 2-pentenal involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group in 2-pentenal can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Oxidative Stress: It can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and inhibit cell growth.
Enzyme Inhibition: trans-2-Pentenal can inhibit specific enzymes involved in cellular metabolism, contributing to its antitumor properties.
Comparison with Similar Compounds
trans-2-Pentenal can be compared with other similar compounds such as:
2-Butenal:
2-Methyl-2-pentenal: This compound has a similar structure but with a methyl group attached to the second carbon atom, which affects its reactivity and physical properties.
2-Hexenal: This compound has a longer carbon chain and is also used in the flavor and fragrance industry.
This compound is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological properties, making it valuable in various scientific and industrial applications.
Biological Activity
trans-2-Pentenal, an α,β-unsaturated aldehyde, has garnered attention in various fields due to its significant biological activities and implications in atmospheric chemistry. This article delves into the biological activity of this compound, highlighting its effects on cellular mechanisms, environmental interactions, and potential health impacts.
This compound (CHO) is characterized by its structure featuring a double bond between the second and third carbon atoms. It is a colorless to light yellow liquid with a boiling point of approximately 81 °C . Its reactivity is influenced by the presence of the aldehyde functional group, making it a participant in various chemical reactions, including ozonolysis.
Biological Activity
1. Neurobiological Effects
Research indicates that this compound increases intracellular calcium levels in cultured neonatal rat trigeminal ganglion neurons. This effect is mediated through multiple cation channels and is associated with the activation of the TRPA1 ion channel . The compound has been shown to induce responses similar to other known irritants, suggesting its role as a sensory stimulant.
2. Mutagenic Potential
In vitro studies have demonstrated that this compound exhibits mutagenic properties. Specifically, it has been shown to induce mutations in V79 Chinese hamster lung cells at varying concentrations, indicating a dose-dependent relationship with mutagenesis . This raises concerns regarding its potential carcinogenic effects when present in biological systems.
Environmental Interactions
1. Ozonolysis and Atmospheric Chemistry
The ozonolysis of this compound has been extensively studied due to its implications for atmospheric chemistry. The reaction with ozone leads to the formation of secondary organic aerosols (SOAs), which can influence air quality and climate dynamics. The rate coefficients for the ozonolysis reaction have been determined to be approximately at room temperature .
2. Conformational Diversity
Recent studies have explored the conformational diversity of this compound, revealing significant implications for its atmospheric oxidation processes and organic aerosol formation mechanisms. The major conformers identified include planar and non-planar structures that affect its reactivity .
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-pent-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCTIQRPGSLPT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858788 | |
Record name | (E)-2-Pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |
Record name | 2-Pentenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8530 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |
Record name | 2-Pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.856 (21°) | |
Record name | 2-Pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1576-87-0, 764-39-6, 31424-04-1 | |
Record name | (E)-2-Pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentenal | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |
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Record name | (E)-pent-2-en-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |
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Retrosynthesis Analysis
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